molecular formula C21H19NO5 B11384965 ethyl 4-{[(6-ethyl-4-oxo-4H-chromen-2-yl)carbonyl]amino}benzoate

ethyl 4-{[(6-ethyl-4-oxo-4H-chromen-2-yl)carbonyl]amino}benzoate

Cat. No.: B11384965
M. Wt: 365.4 g/mol
InChI Key: LYSAURQRQIIGQF-UHFFFAOYSA-N
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Description

Ethyl 4-{[(6-ethyl-4-oxo-4H-chromen-2-yl)carbonyl]amino}benzoate is a complex organic compound that belongs to the class of chromenones. Chromenones are known for their diverse biological activities and are often used in the synthesis of various pharmaceuticals and agrochemicals. This compound, in particular, is characterized by its unique structure, which includes a chromenone core, an ethyl group, and a benzoate moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-{[(6-ethyl-4-oxo-4H-chromen-2-yl)carbonyl]amino}benzoate typically involves the condensation of 6-ethyl-4-oxo-4H-chromen-2-carboxylic acid with ethyl 4-aminobenzoate. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane. The reaction conditions are generally mild, with the reaction temperature maintained at room temperature to ensure high yields.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using similar reaction conditions. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and column chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-{[(6-ethyl-4-oxo-4H-chromen-2-yl)carbonyl]amino}benzoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the carbonyl groups to hydroxyl groups.

    Substitution: Nucleophilic substitution reactions can occur at the carbonyl carbon, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like amines and hydrazines can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions include quinones, alcohols, and various substituted derivatives, depending on the specific reagents and conditions used.

Scientific Research Applications

Ethyl 4-{[(6-ethyl-4-oxo-4H-chromen-2-yl)carbonyl]amino}benzoate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound exhibits various biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential therapeutic effects in treating diseases such as cancer and bacterial infections.

    Industry: The compound is used in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of ethyl 4-{[(6-ethyl-4-oxo-4H-chromen-2-yl)carbonyl]amino}benzoate involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes, leading to the disruption of cellular processes. For example, it may inhibit topoisomerase enzymes, which are essential for DNA replication and transcription, thereby exerting its anticancer effects.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 4-{[(6-methyl-4-oxo-4H-chromen-2-yl)carbonyl]amino}benzoate
  • Ethyl 4-{[(6-chloro-4-oxo-4H-chromen-2-yl)carbonyl]amino}benzoate
  • Ethyl 4-{[(6-bromo-4-oxo-4H-chromen-2-yl)carbonyl]amino}benzoate

Uniqueness

Ethyl 4-{[(6-ethyl-4-oxo-4H-chromen-2-yl)carbonyl]amino}benzoate is unique due to the presence of the ethyl group at the 6-position of the chromenone core. This structural feature can influence its biological activity and chemical reactivity, making it distinct from other similar compounds.

Properties

Molecular Formula

C21H19NO5

Molecular Weight

365.4 g/mol

IUPAC Name

ethyl 4-[(6-ethyl-4-oxochromene-2-carbonyl)amino]benzoate

InChI

InChI=1S/C21H19NO5/c1-3-13-5-10-18-16(11-13)17(23)12-19(27-18)20(24)22-15-8-6-14(7-9-15)21(25)26-4-2/h5-12H,3-4H2,1-2H3,(H,22,24)

InChI Key

LYSAURQRQIIGQF-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC2=C(C=C1)OC(=CC2=O)C(=O)NC3=CC=C(C=C3)C(=O)OCC

Origin of Product

United States

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